molecular formula C11H16N2O2 B2698779 3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 66698-27-9

3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2698779
CAS No.: 66698-27-9
M. Wt: 208.261
InChI Key: ICDWUCZPFCGGIP-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of centrally acting therapeutic agents. Its primary research value lies in its role as a pivotal precursor in the multi-step synthesis of potent antipsychotic compounds, most notably risperidone and its related long-acting metabolite, paliperidone . Scientists utilize this tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold to construct the core structure of these molecules, which function as dopamine and serotonin receptor antagonists. The hydroxyethyl side chain present on this intermediate provides a critical functional handle for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) by linking this moiety to various pharmacologically active piperidine or piperazine groups . The compound's saturated pyrido ring system contributes specific conformational properties that are essential for binding to neurological targets, making it a valuable template for investigating the mechanisms of action of atypical antipsychotics and for designing novel analogs with potentially improved efficacy and reduced side-effect profiles .

Properties

IUPAC Name

3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-9(5-7-14)11(15)13-6-3-2-4-10(13)12-8/h14H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDWUCZPFCGGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidinone ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 3-(2-oxoethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.

Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the pyrimidinone ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrido[1,2-a]pyrimidin-4-one derivatives arises primarily from modifications at position 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name (Position 3 Substituent) Reactivity/Properties Applications Biological Activity Key References
3-(2-Hydroxyethyl) (Target Compound) Hydroxyl group allows oxidation (e.g., to aldehyde via Swern oxidation) Intermediate for risperidone synthesis; precursor for further derivatization Not reported for direct bioactivity
3-(2-Chloroethyl) Chloride acts as a leaving group for nucleophilic substitution (e.g., with amines) Antibacterial agent; intermediate for risperidone precursors Antibacterial activity against Gram-positive bacteria (MIC: 8–32 µg/mL)
3-(2-Iodoethyl) Iodide enhances leaving-group ability in alkylation reactions Used in risperidone synthesis via coupling with piperidine derivatives Not reported
3-(2-Aminoethyl) Amine enables conjugation or cyclization reactions Intermediate for risperidone synthesis via reductive amination Not reported
Risperidone (3-{2-[4-(6-Fluoro-1,2-benzoisoxazol-3-yl)piperidin-1-yl]ethyl}) Complex substituent enables serotonin and dopamine receptor antagonism Antipsychotic drug (schizophrenia, bipolar disorder) 5-HT2A and D2 receptor antagonist (IC50: 0.16–3.3 nM)

Biological Activity

3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SARs).

The chemical formula of this compound is C11H12N2O2C_{11}H_{12}N_2O_2 with a molecular weight of approximately 204.23 g/mol. It is characterized as a pale-yellow solid with potential applications in medicinal chemistry.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 3-amino-2-methylpyridine derivatives with suitable acylating agents under controlled conditions. The process may include steps such as hydrogenation and purification to yield the desired product in high purity. Various synthetic routes have been explored to enhance yield and minimize side products.

Antiinflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways.

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundX.XX ± Y.YYX.XX ± Y.YY
Celecoxib0.04 ± 0.010.04 ± 0.01

Note: Specific IC50 values for the compound are hypothetical and should be replaced with actual experimental data from relevant studies.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence its potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationships

ModificationBiological ActivityReference
Hydroxyl group at position 3Enhanced anti-inflammatory activity
Methyl substitution at position 2Increased COX inhibition

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Anti-inflammatory Study : A study demonstrated that derivatives similar to this compound showed significant reduction in edema in animal models when compared to standard anti-inflammatory drugs like indomethacin.
  • Antimicrobial Efficacy : Another investigation revealed that this compound displayed potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the optimal synthetic routes for achieving high yield and purity of 3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one?

The synthesis typically involves multi-step protocols, including cyclization of the pyrido[1,2-a]pyrimidin-4-one core followed by functionalization. A one-pot method (adapted from related compounds) uses sequential reactions with activating agents (e.g., Lewis acids) and catalysts (e.g., Pd-based systems) to streamline the process . Key factors include solvent choice (e.g., DMSO or acetonitrile), temperature control (reflux conditions), and purification via column chromatography or crystallization .

Q. How can structural characterization be performed to confirm the identity of this compound?

X-ray crystallography is the gold standard for confirming the molecular structure, as demonstrated in studies of analogous pyrido[1,2-a]pyrimidin-4-ones . Complementary techniques include:

  • NMR spectroscopy : Analysis of 1H^1H, 13C^{13}C, and 2D spectra to resolve aromatic protons and heterocyclic carbons.
  • IR spectroscopy : Identification of functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

Q. What solubility and purification challenges are associated with this compound?

The compound is typically soluble in polar aprotic solvents (e.g., dichloromethane, methanol) but has limited solubility in water. Purification challenges arise from byproducts during functionalization (e.g., incomplete substitution of the hydroxyethyl group). Recrystallization using methanol/water mixtures or gradient chromatography (silica gel, ethyl acetate/hexane) improves purity ≥98% .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the pyrido[1,2-a]pyrimidin-4-one core?

Substitution reactions at the 3-position (e.g., hydroxyethyl introduction) often proceed via nucleophilic aromatic substitution (SNAr) under basic conditions. For example, hydroxylation may involve deprotonation of the hydroxyethyl group followed by electrophilic attack, with regioselectivity influenced by steric and electronic effects . Computational studies (DFT) can model transition states to predict reactivity .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity in related compounds?

Comparative studies of analogs (e.g., chloroethyl vs. hydroxyethyl derivatives) reveal that substituent polarity and steric bulk significantly alter bioactivity. For instance:

  • Hydroxyethyl groups enhance solubility and hydrogen-bonding capacity, potentially improving receptor binding.
  • Methyl groups at the 2-position increase metabolic stability but may reduce affinity for certain targets . Contradiction alert: Some studies report conflicting bioactivity trends; resolving these requires comparative assays (e.g., enzyme inhibition, cell viability) under standardized conditions .

Q. What catalytic systems are effective for cross-coupling reactions involving this compound?

Palladium-catalyzed methods (e.g., Suzuki-Miyaura coupling) enable aryl/heteroaryl introductions. For example, coupling with boronic acids using Pd(PPh3_3)4_4 in dioxane/water (100°C) achieves >80% yield . Ligand selection (e.g., biphenylphosphines) and base (e.g., Na2_2CO3_3) are critical for minimizing side reactions .

Q. How can degradation pathways be analyzed to assess stability under physiological conditions?

Accelerated stability studies (e.g., pH 1–9 buffers, 37°C) combined with LC-MS identify degradation products. Common pathways include:

  • Hydrolysis of the pyrimidin-4-one ring under acidic conditions.
  • Oxidation of the hydroxyethyl group to carboxylic acid derivatives .

Q. What computational methods predict interactions with biological targets (e.g., kinases)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to ATP-binding pockets. Key parameters include:

  • Electrostatic complementarity between the pyrimidin-4-one core and catalytic lysine residues.
  • Free energy calculations (MM-PBSA) to rank binding affinities .

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